

Heterologous Expression of Lanosterol Synthase (LSS) in Yeast: Application Notes and Protocols

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These application notes provide a detailed guide for the heterologous expression of Lanosterol Synthase (LSS) in the yeast *Pichia pastoris*. LSS is a key enzyme in the cholesterol biosynthesis pathway, converting (S)-2,3-oxidosqualene to lanosterol.^{[1][2][3][4][5]} The ability to produce significant quantities of active LSS is crucial for structural studies, inhibitor screening, and the development of novel therapeutics targeting sterol metabolism. This document outlines the necessary protocols, from gene cloning to protein purification and analysis.

Data Presentation: Representative Results

Successful expression and purification of recombinant LSS from *Pichia pastoris* should yield highly pure and active enzyme. The following table summarizes expected quantitative data from a typical 1-liter culture.

Parameter	Expected Value	Notes
Yeast Culture		
Wet Cell Weight	80 - 120 g/L	Dependent on fermentation conditions.
Protein Expression		
Total Protein Concentration (Crude Lysate)	10 - 20 mg/mL	Varies with expression construct and induction conditions.
Expression Level of His-tagged LSS (by Western Blot)	2 - 5% of total protein	
Protein Purification		
Purified LSS Yield	1 - 3 mg/L of culture	Highly dependent on purification efficiency.
Purity of Final LSS Preparation	>95%	As determined by SDS-PAGE and Coomassie blue staining.
Enzyme Activity		
Specific Activity	50 - 200 nmol/min/mg	Activity can be assessed by measuring the conversion of (S)-2,3-oxidosqualene to lanosterol.

Signaling Pathway: Lanosterol Biosynthesis

Lanosterol synthase catalyzes a crucial cyclization reaction in the biosynthesis of sterols. The simplified pathway leading to lanosterol is depicted below.

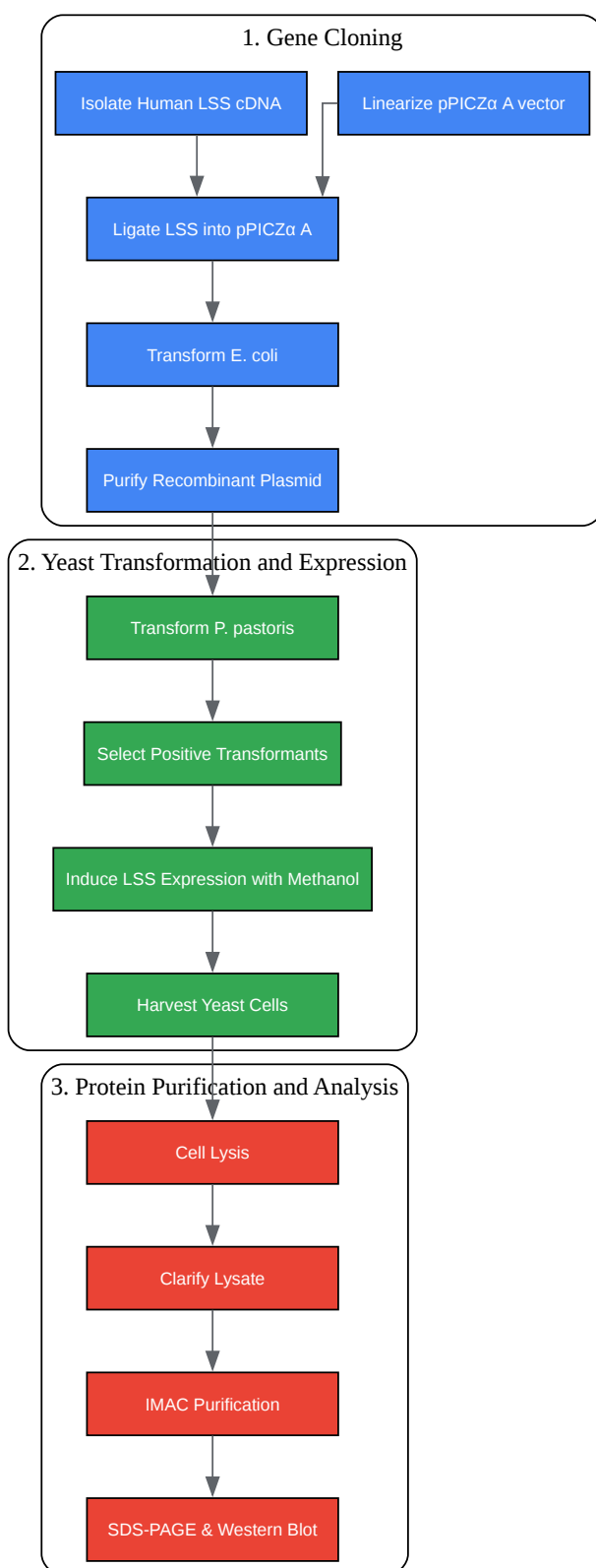


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Caption: Simplified lanosterol biosynthesis pathway.

Experimental Workflow

The overall workflow for expressing LSS in yeast involves several key stages, from obtaining the gene to purifying the active protein.



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Caption: Workflow for LSS expression in yeast.

Experimental Protocols

Cloning of Human LSS into Pichia pastoris Expression Vector

Objective: To clone the human LSS coding sequence into a yeast expression vector for methanol-inducible expression.

Materials:

- Human LSS cDNA (e.g., from a commercial supplier or reverse-transcribed from mRNA)
- Pichia pastoris expression vector pPICZα A
- Restriction enzymes (e.g., EcoRI and XbaI)
- T4 DNA Ligase
- Chemically competent E. coli (e.g., DH5α)
- LB agar plates with zeocin (25 µg/mL)
- Plasmid purification kit

Protocol:

- PCR Amplification of LSS:
 - Design primers to amplify the full-length human LSS coding sequence. Add EcoRI and XbaI restriction sites to the 5' ends of the forward and reverse primers, respectively.
 - Perform PCR using a high-fidelity DNA polymerase.
 - Purify the PCR product using a PCR purification kit.
- Restriction Digest:
 - Digest both the purified LSS PCR product and the pPICZα A vector with EcoRI and XbaI.

- Purify the digested products.
- Ligation:
 - Ligate the digested LSS insert into the linearized pPICZα A vector using T4 DNA Ligase.
- Transformation of E. coli:
 - Transform the ligation mixture into chemically competent E. coli cells.
 - Plate the transformed cells on LB agar plates containing zeocin and incubate overnight at 37°C.
- Plasmid Purification and Verification:
 - Select several colonies and grow overnight cultures.
 - Purify the plasmid DNA using a plasmid purification kit.
 - Verify the correct insertion of the LSS gene by restriction digest and Sanger sequencing.

Transformation of *Pichia pastoris*

Objective: To introduce the LSS expression plasmid into the *P. pastoris* genome.

Materials:

- pPICZα A-LSS plasmid
- *P. pastoris* strain (e.g., X-33)
- YPD medium
- Sorbitol (1 M, sterile)
- Electroporator and cuvettes
- YPD agar plates with zeocin (100 µg/mL)

Protocol:

- Preparation of Competent Cells:
 - Inoculate 5 mL of YPD with a single colony of *P. pastoris* and grow overnight at 30°C.
 - Inoculate 500 mL of YPD with the overnight culture to an OD600 of ~0.1 and grow to an OD600 of 1.3-1.5.
 - Harvest the cells by centrifugation and wash with ice-cold, sterile water twice.
 - Resuspend the cells in 20 mL of ice-cold 1 M sorbitol.
 - Centrifuge and resuspend the cell pellet in 1 mL of ice-cold 1 M sorbitol.
- Electroporation:
 - Linearize 5-10 µg of the pPICZα A-LSS plasmid using a restriction enzyme that cuts within the AOX1 promoter region (e.g., SacI).
 - Mix the linearized plasmid with 80 µL of competent *P. pastoris* cells.
 - Transfer the mixture to an ice-cold electroporation cuvette.
 - Pulse the cells according to the electroporator manufacturer's instructions.
 - Immediately add 1 mL of ice-cold 1 M sorbitol to the cuvette.
- Selection of Transformants:
 - Spread the cells on YPD agar plates containing 100 µg/mL zeocin.
 - Incubate at 30°C for 2-4 days until colonies appear.

Expression and Purification of Recombinant LSS

Objective: To induce the expression of His-tagged LSS and purify it using immobilized metal affinity chromatography (IMAC).

Materials:

- BMGY and BMMY media
- Methanol
- Lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)
- Glass beads
- High-speed centrifuge
- Ni-NTA affinity resin
- Wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)
- Elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)

Protocol:

- Induction of LSS Expression:
 - Inoculate a positive transformant into 25 mL of BMGY medium and grow at 30°C with shaking until the culture reaches an OD600 of 2-6.
 - Harvest the cells and resuspend in 100 mL of BMMY medium to an OD600 of 1.0.
 - Add methanol to a final concentration of 0.5% every 24 hours to induce expression.
 - Continue induction for 72-96 hours.
- Cell Lysis:
 - Harvest the cells by centrifugation.
 - Resuspend the cell pellet in lysis buffer.
 - Lyse the cells by vortexing with glass beads.

- Purification:
 - Clarify the lysate by centrifugation.
 - Apply the supernatant to a pre-equilibrated Ni-NTA column.
 - Wash the column with wash buffer.
 - Elute the His-tagged LSS with elution buffer.
- Analysis:
 - Analyze the purified protein by SDS-PAGE to assess purity and by Western blot using an anti-His tag antibody to confirm identity.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Western Blot Analysis

Objective: To confirm the expression of His-tagged LSS.

Materials:

- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody (anti-His tag)
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate

Protocol:

- SDS-PAGE and Transfer:
 - Separate the protein samples by SDS-PAGE.

- Transfer the proteins to a PVDF membrane.
- Immunodetection:
 - Block the membrane with blocking buffer for 1 hour.
 - Incubate with the primary antibody overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
- Detection:
 - Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

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